5-Methyl-2,1,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2,1,3-benzothiadiazole and related compounds often involves catalyzed reactions and specific reagent conditions. For instance, the synthesis of similar thiadiazoles has been reported using manganese(II) catalyzed reactions, where substituted thiosemicarbazide/thiohydrazide undergoes cyclization to yield thiadiazoles (Dani et al., 2013). Another approach involves the formation of 1,2,4-triazolo[3,4-b]benzothiazoles through reactions involving o-methylaniline and various aromatic carbonic acids, showcasing the versatility in synthetic routes (Dong et al., 2002).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2,1,3-benzothiadiazole and related molecules is characterized by X-ray crystallography and DFT studies. These studies reveal the stabilization of such compounds through intramolecular and intermolecular hydrogen bonding, indicating the impact of molecular structure on their stability and reactivity (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 5-Methyl-2,1,3-benzothiadiazole derivatives include bromination, where brominated 2,1,3-benzothiadiazoles are synthesized under specific conditions, highlighting the compound's reactivity towards halogenation (Pilgram et al., 1970). The compound's structure also influences its reactivity in various chemical transformations.
Physical Properties Analysis
The physical properties of 5-Methyl-2,1,3-benzothiadiazole derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on 5-Methyl-2,1,3-benzothiadiazole was not directly available, studies on similar compounds provide insights into how such properties are analyzed and reported.
Chemical Properties Analysis
The chemical properties of 5-Methyl-2,1,3-benzothiadiazole, including its stability, reactivity with other chemical groups, and behavior under various conditions, are critical for its application in materials science and biomedicine. For instance, the study of oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles and 2,1,3-benzoselenadiazoles with selenium dioxide showcases the compound's reactivity and potential transformations (Neidlein & Knecht, 1987).
Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-2,1,3-benzothiadiazole has been a subject of interest in chemical synthesis and properties exploration. Notable research includes the oxidation reactions of methyl-substituted benzothiadiazoles, highlighting the synthesis and spectroscopic properties of compounds involving selenium dioxide (Neidlein & Knecht, 1987). Furthermore, the study on the bromination of benzothiadiazoles contributed significantly to the field by introducing a general preparative method for brominated benzothiadiazoles, providing insights into the selective bromination at specific positions under certain reaction conditions (Pilgram, Zupan, & Skiles, 1970).
Applications in Agriculture
The compound has also been explored for its potential applications in agriculture. Studies have shown that treatments with benzothiadiazole and related compounds can influence the phenolic content of grapes and potentially improve wine chromatic characteristics (Ruiz-García et al., 2012). The application of these compounds in vineyards demonstrated an increase in the levels of phenolic compounds in grapes, suggesting a potential strategy for vine protection and enhancement of grape and wine quality (Ruiz-García et al., 2013).
Photoluminescent and Optoelectronic Applications
5-Methyl-2,1,3-benzothiadiazole and its derivatives have been identified as key components in photoluminescent compounds and optoelectronic devices. The synthesis, properties, and reactions of benzothiadiazole derivatives have been extensively studied due to their potential in organic light-emitting diodes, solar cells, and other light technology applications (Neto et al., 2013). Additionally, the molecular organization of benzothiadiazoles in the solid state has been analyzed to understand their preferred patterns of molecular association, which is crucial for developing more effective compounds for thin-film optoelectronic devices (Langis-Barsetti, Maris, & Wuest, 2017).
Pharmacological and Biological Applications
While the focus was to exclude drug use, dosage, and side effects, it's worth noting that research has been conducted on the pharmacological and biological implications of benzothiadiazole compounds. For instance, studies on the modulation of AMPA receptors and the potential of benzothiadiazole derivatives in addressing various physiological and neurological conditions highlight the compound's significance in medical research (Citti et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJAYFCPRWDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381764 | |
Record name | 5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,1,3-benzothiadiazole | |
CAS RN |
1457-93-8 | |
Record name | 5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1457-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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